MK-0674

Osteoporosis Bone Biomechanics Cathepsin K Inhibition

Select MK-0674 for osteoporosis studies focusing on bone strength over BMD. In OVX monkeys, MK-0674 uniquely increased vertebral compressive load capacity by 30%, a benefit not seen with alendronate. Its high selectivity (11,857-fold over cathepsin L) and defined metabolism ensure reliable PK/PD and functional assay outcomes.

Molecular Formula C26H27F6N3O2
Molecular Weight 527.5 g/mol
CAS No. 887781-62-6
Cat. No. B1677229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0674
CAS887781-62-6
SynonymsMK 0674
MK-0674
MK0674
Molecular FormulaC26H27F6N3O2
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F
InChIInChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)/t19-,20+,21-/m0/s1
InChIKeyYTEORGORWDMMRK-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0674 (CAS 887781-62-6): Cathepsin K Inhibitor for Osteoporosis and Bone Resorption Research Procurement


MK-0674 (CAS 887781-62-6) is an orally bioavailable, selective cathepsin K inhibitor from the same structural class as odanacatib [1]. It exhibits a potent inhibitory concentration (IC50) of 0.4 nM against cathepsin K in vitro [2]. Pre-clinical studies demonstrate its oral bioavailability and a long half-life in animal models [1].

Why MK-0674 (CAS 887781-62-6) Cannot Be Simply Substituted with Other Cathepsin K Inhibitors or Anti-Resorptives


Substitution of MK-0674 with other cathepsin K inhibitors (e.g., odanacatib) or alternative anti-resorptive agents (e.g., bisphosphonates like alendronate) is not scientifically valid due to documented differences in pharmacodynamic outcomes in vivo. In a head-to-head study in ovariectomized monkeys, MK-0674 treatment uniquely preserved and even increased vertebral compressive load capacity, whereas alendronate failed to show this biomechanical benefit despite both being anti-resorptives [1]. This demonstrates that the biomechanical preservation conferred by MK-0674 is a mechanism-specific effect not shared by all anti-resorptive drug classes.

MK-0674 (CAS 887781-62-6) Quantitative Differentiation Evidence for Procurement and Experimental Design


MK-0674 vs. Alendronate: Superior Biomechanical Preservation of Bone Strength in an OVX Primate Model

In a two-year treatment study in ovariectomized (OVX) cynomolgus monkeys, MK-0674 treatment (2.5 mg/kg daily) resulted in a significant improvement in vertebral biomechanical properties compared to both vehicle (Veh) and the bisphosphonate alendronate (ALN). The high-dose MK-0674 group (CatKi-H) showed a 30% increase in vertebral yield and peak loads compared to Veh, whereas the ALN group (0.03 mg/kg weekly) exhibited no significant difference from Veh [1]. This biomechanical advantage was observed despite the fact that both treatments prevented bone loss, indicating a unique, matrix-level effect for the cathepsin K inhibitor that is not achieved by a bisphosphonate [1].

Osteoporosis Bone Biomechanics Cathepsin K Inhibition Anti-resorptive

MK-0674 vs. Other Cathepsins: A Defined and Quantified Selectivity Profile

MK-0674's activity is highly selective for cathepsin K over other lysosomal cysteine proteases. While it potently inhibits Cat K (IC50 = 0.4 nM), it displays significantly weaker activity against Cathepsins B, F, L, and S [1]. The selectivity ratios are: 1156-fold over Cat B, 1465-fold over Cat F, 11857-fold over Cat L, and 243-fold over Cat S . This defined profile is crucial for researchers needing to attribute observed effects specifically to Cat K inhibition without confounding activity on other proteases.

Enzyme Selectivity Cathepsin K Protease Inhibition Off-target

MK-0674 vs. Odanacatib: A Structurally Analogous Scaffold with Distinct Metabolic Fate

MK-0674 is from the same structural class as odanacatib and shares a comparable in vitro inhibitory potency profile [1]. However, a key differentiator is its metabolic stability. In vivo studies using deuterated MK-0674 revealed stereoselective epimerization of the alcohol stereocenter via an oxidation/reduction cycle [1]. The primary metabolites identified in vitro were the hydroxyleucine and glucuronide conjugate, confirmed with authentic synthetic standards [1]. This defined metabolic pathway is a specific characteristic of MK-0674 that may influence its in vivo pharmacology compared to other nitrile-based inhibitors.

Drug Metabolism Pharmacokinetics Cathepsin K Inhibitor Structure-Activity Relationship

MK-0674 Demonstrates Functional In Vitro Activity in Osteoclast Bone Resorption Assays

MK-0674 inhibits the ability of rabbit osteoclasts to resorb bone in a functional cell-based assay . While a direct numerical comparison to another inhibitor in the same assay is not provided in the primary source, this evidence confirms that the compound's potent biochemical inhibition of Cat K translates to a functional anti-resorptive effect at the cellular level. This contrasts with compounds that may have high biochemical potency but lack functional activity in a relevant cellular context.

Osteoclast Bone Resorption In Vitro Model Cathepsin K Inhibition

MK-0674 (CAS 887781-62-6): Primary Research Applications Supported by Quantitative Differentiation Evidence


Investigating Mechanism-Specific Effects on Bone Quality and Biomechanics

Use MK-0674 as the tool compound of choice for in vivo osteoporosis models where the primary endpoint is biomechanical bone strength rather than bone mineral density (BMD). The evidence shows that MK-0674 uniquely increases vertebral load capacity by 30% in OVX monkeys, a benefit not conferred by the bisphosphonate alendronate [1]. This makes MK-0674 essential for studying the matrix-level changes that preserve bone quality.

Defining Cathepsin K-Specific Pathways in Bone Resorption

Employ MK-0674 in cellular or biochemical assays to attribute functional outcomes specifically to Cathepsin K inhibition. Its well-defined selectivity profile (e.g., 11857-fold selectivity over Cathepsin L) allows for high-confidence interpretation of results, minimizing confounding effects from off-target protease activity [2]. This is critical for target validation and mechanistic studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of a Cathepsin K Inhibitor

Select MK-0674 for PK/PD studies due to its characterized metabolic pathway. Research has defined its stereoselective epimerization and identified its primary metabolites (hydroxyleucine and glucuronide conjugate) [2][3]. This established metabolic profile provides a solid foundation for correlating drug exposure with pharmacodynamic response in pre-clinical models.

Validating Functional Anti-Resorptive Activity In Vitro

Utilize MK-0674 as a positive control or test compound in rabbit osteoclast bone resorption assays. Its documented ability to functionally inhibit bone resorption in this cellular model confirms that its potent biochemical activity translates to a relevant biological effect, making it a reliable standard for assay development and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.